methyl}phenol CAS No. 446269-88-1](/img/structure/B2813777.png)

2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl](4-ethylpiperazin-1-yl)methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol” is a hindered phenolic compound. It is used as an antioxidant to stabilize lubricant oils . The compound has a molecular weight of 263.42 .

Molecular Structure Analysis

The linear formula of the compound is (CH3)2NCH2C6H2[C(CH3)3]2OH . For a detailed molecular structure, you may refer to resources like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

The compound is a solid with a boiling point of 172°C/30mmHg and a melting point of 90-95°C .Scientific Research Applications

Natural Sources and Bioactivities of Phenolic Compounds

Phenolic compounds, such as 2,4-Di-tert-butylphenol and its analogs, have been extensively studied for their natural sources and bioactivities. These compounds are produced by a wide variety of organisms and exhibit potent toxicity against many testing organisms, including bacteria, fungi, and animals. They are often major components of volatile or essential oils and might play a role in autotoxicity and endocidal regulation within producing organisms (Zhao et al., 2020).

Synthetic Phenolic Antioxidants and Environmental Concerns

Synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), related to the phenolic structure of the query compound, are used to extend product shelf life by retarding oxidative reactions. These compounds have been detected in various environmental matrices and human tissues, raising concerns about their environmental fate, human exposure, and potential toxicity. SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, highlighting the importance of further research on their environmental behavior and toxicological impacts (Liu & Mabury, 2020).

Parabens: Analogues with Environmental Persistence

Parabens, while not structurally identical, share functional similarities with phenolic antioxidants, acting as preservatives in various products. Despite their biodegradability, parabens persist in environmental matrices due to continuous introduction and consumption, raising concerns about their ecological impact and potential as weak endocrine disruptors (Haman et al., 2015).

Potential Applications and Environmental Impact

The detailed information on 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol specifically could not be extracted directly from the scientific literature. However, based on the applications and concerns associated with structurally similar compounds, it is conceivable that research into this compound could focus on exploring its potential as a synthetic antioxidant, its bioactive properties, and understanding its environmental fate and impact. The toxicity and bioactivity profile of such a compound would be of particular interest for applications in material science, pharmacology, and environmental science.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has hazard statements H302 - H317 - H319 - H410, indicating it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects .

properties

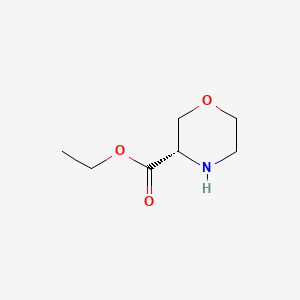

IUPAC Name |

2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-(4-ethylpiperazin-1-yl)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45N3O/c1-10-31-15-17-32(18-16-31)26(21-11-13-23(14-12-21)30(8)9)22-19-24(28(2,3)4)27(33)25(20-22)29(5,6)7/h11-14,19-20,26,33H,10,15-18H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNLPDWSPAICBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl](4-ethylpiperazin-1-yl)methyl}phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2813701.png)

![[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride](/img/structure/B2813710.png)

![1-[(5S,8R,10S,13S)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2813714.png)